Cas no 2229301-41-9 (3-(2-chloro-1,3-thiazol-5-yl)-1-methyl-1H-pyrazol-5-amine)

3-(2-Chloro-1,3-thiazol-5-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a chlorothiazole and methylpyrazole moiety, offering versatile reactivity for synthetic applications. Its distinct structure makes it valuable as an intermediate in agrochemical and pharmaceutical research, particularly in the development of novel active ingredients. The chloro-thiazole group enhances electrophilic properties, facilitating further functionalization, while the pyrazole amine provides a nucleophilic site for derivatization. This compound exhibits stability under standard conditions, ensuring reliable handling and storage. Its well-defined reactivity profile supports precise modifications, making it a useful building block for targeted molecular design in crop protection and medicinal chemistry.
3-(2-chloro-1,3-thiazol-5-yl)-1-methyl-1H-pyrazol-5-amine structure
2229301-41-9 structure
商品名:3-(2-chloro-1,3-thiazol-5-yl)-1-methyl-1H-pyrazol-5-amine
CAS番号:2229301-41-9
MF:C7H7ClN4S
メガワット:214.67527794838
CID:5922365
PubChem ID:165850838

3-(2-chloro-1,3-thiazol-5-yl)-1-methyl-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

    • 3-(2-chloro-1,3-thiazol-5-yl)-1-methyl-1H-pyrazol-5-amine
    • EN300-1995306
    • 2229301-41-9
    • インチ: 1S/C7H7ClN4S/c1-12-6(9)2-4(11-12)5-3-10-7(8)13-5/h2-3H,9H2,1H3
    • InChIKey: IGDOTSJPJWANKB-UHFFFAOYSA-N
    • ほほえんだ: ClC1=NC=C(C2C=C(N)N(C)N=2)S1

計算された属性

  • せいみつぶんしりょう: 214.0079951g/mol
  • どういたいしつりょう: 214.0079951g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 193
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 85Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

3-(2-chloro-1,3-thiazol-5-yl)-1-methyl-1H-pyrazol-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1995306-0.25g
3-(2-chloro-1,3-thiazol-5-yl)-1-methyl-1H-pyrazol-5-amine
2229301-41-9
0.25g
$1300.0 2023-09-16
Enamine
EN300-1995306-1g
3-(2-chloro-1,3-thiazol-5-yl)-1-methyl-1H-pyrazol-5-amine
2229301-41-9
1g
$1414.0 2023-09-16
Enamine
EN300-1995306-0.1g
3-(2-chloro-1,3-thiazol-5-yl)-1-methyl-1H-pyrazol-5-amine
2229301-41-9
0.1g
$1244.0 2023-09-16
Enamine
EN300-1995306-10.0g
3-(2-chloro-1,3-thiazol-5-yl)-1-methyl-1H-pyrazol-5-amine
2229301-41-9
10g
$6082.0 2023-05-27
Enamine
EN300-1995306-1.0g
3-(2-chloro-1,3-thiazol-5-yl)-1-methyl-1H-pyrazol-5-amine
2229301-41-9
1g
$1414.0 2023-05-27
Enamine
EN300-1995306-0.5g
3-(2-chloro-1,3-thiazol-5-yl)-1-methyl-1H-pyrazol-5-amine
2229301-41-9
0.5g
$1357.0 2023-09-16
Enamine
EN300-1995306-5.0g
3-(2-chloro-1,3-thiazol-5-yl)-1-methyl-1H-pyrazol-5-amine
2229301-41-9
5g
$4102.0 2023-05-27
Enamine
EN300-1995306-0.05g
3-(2-chloro-1,3-thiazol-5-yl)-1-methyl-1H-pyrazol-5-amine
2229301-41-9
0.05g
$1188.0 2023-09-16
Enamine
EN300-1995306-2.5g
3-(2-chloro-1,3-thiazol-5-yl)-1-methyl-1H-pyrazol-5-amine
2229301-41-9
2.5g
$2771.0 2023-09-16
Enamine
EN300-1995306-5g
3-(2-chloro-1,3-thiazol-5-yl)-1-methyl-1H-pyrazol-5-amine
2229301-41-9
5g
$4102.0 2023-09-16

3-(2-chloro-1,3-thiazol-5-yl)-1-methyl-1H-pyrazol-5-amine 関連文献

3-(2-chloro-1,3-thiazol-5-yl)-1-methyl-1H-pyrazol-5-amineに関する追加情報

3-(2-Chloro-1,3-Thiazol-5-yl)-1-Methyl-1H-Pyrazol-5-Amine: A Comprehensive Overview

The compound 3-(2-chloro-1,3-thiazol-5-yl)-1-methyl-1H-pyrazol-5-amine (CAS No. 2229301-41-9) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a pyrazole ring system with a thiazole moiety, both of which are well-known for their versatile reactivity and biological activity. Recent studies have highlighted its role in drug discovery, particularly in the development of novel therapeutic agents targeting specific molecular pathways.

The synthesis of 3-(2-chloro-1,3-thiazol-5-yl)-1-methyl-1H-pyrazol-5-amine involves a series of intricate organic reactions, including nucleophilic substitutions and cyclizations. Researchers have optimized these processes to achieve high yields and purity levels, making it feasible for large-scale production. The compound's stability under various conditions has also been extensively studied, ensuring its suitability for diverse applications.

One of the most promising areas of research involving this compound is its application in medicinal chemistry. The pyrazole ring is known for its ability to interact with various biological targets, such as enzymes and receptors. Recent findings suggest that 3-(2-chloro-1,3-thiazol-5-yl)-1-methyl-1H-pyrazol-5-amine exhibits potent inhibitory activity against certain kinases, which are key players in cancer progression. This makes it a valuable candidate for anti-cancer drug development.

In addition to its pharmacological applications, this compound has also shown potential in materials science. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in coordination chemistry. Studies have demonstrated that 3-(2-chloro-1,3-thiazol-5-yli)-1-methylpyrazolamine can serve as a versatile building block for constructing metalloporphyrins and other advanced materials with unique electronic properties.

The environmental impact of 3-(2-chloro-thiazole-pyrazole amine) has also been a topic of recent research. Scientists have evaluated its biodegradability and toxicity profiles under controlled laboratory conditions. These studies indicate that the compound exhibits low toxicity to aquatic organisms, suggesting its potential for use in eco-friendly chemical processes.

Furthermore, the structural versatility of this compound allows for easy functionalization, enabling researchers to explore its derivatives for even broader applications. For instance, modifications to the thiazole or pyrazole rings can significantly alter the molecule's properties, paving the way for tailored solutions in fields such as agrochemicals and diagnostics.

In conclusion, 3-(2-chloro-thiazole-pyrazole amine) (CAS No. 2229301419) is a multifaceted compound with immense potential across various scientific domains. Its unique structure, coupled with recent advancements in synthesis and application studies, positions it as a key player in future innovations within chemistry and pharmacology.

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